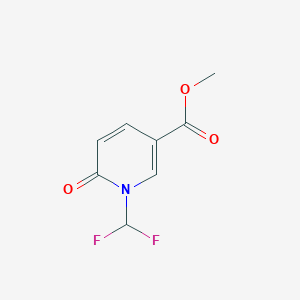
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (MDO-3-C) is a synthetic compound that has been studied for its potential applications in the field of scientific research. MDO-3-C is a fluorinated derivative of the pyridine-3-carboxylate family, which has been found to possess unique properties that make it an attractive option for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Diversity-Oriented Applications
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a key compound in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis process involving 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, a category to which our compound of interest belongs. This process facilitated the creation of a library of compounds, highlighting the versatility of such molecules in combinatorial chemistry (Baškovč et al., 2012).
Role in Antibacterial Research
Compounds derived from this compound have been explored for their antibacterial properties. For example, a study by El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide, which demonstrated broad-spectrum antibacterial activity. This indicates the potential application of these compounds in the development of new antimicrobial agents (El-Sehrawi et al., 2015).
Use in Material Science
In material science, derivatives of this compound are utilized in the development of new materials. For instance, Parveen et al. (2007) conducted studies on new disperse dyes synthesized from related compounds, demonstrating their application in textiles and the potential for free radical scavenging activity (Parveen et al., 2007).
Applications in Crystallographic Studies
The compound and its analogs are also significant in crystallographic studies. Langs and Triggle (1984) investigated the crystal and molecular structures of analogs of this compound, contributing to our understanding of calcium channel agonists and antagonists. Such studies are crucial for designing new pharmaceutical agents (Langs & Triggle, 1984).
Electrophilic Fluorination in Synthesis
Recent research has explored the use of electrophilic fluorination in synthesizing fluorinated derivatives. Pikun et al. (2020) developed a new approach for synthesizing methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, a process that involves fluorination of related dihydropyridines, demonstrating the adaptability of these compounds in synthetic organic chemistry (Pikun et al., 2020).
Zukünftige Richtungen
Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .
Mode of Action
This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen
Pharmacokinetics
Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .
Action Environment
It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .
Eigenschaften
IUPAC Name |
methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZUVCHYMYFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
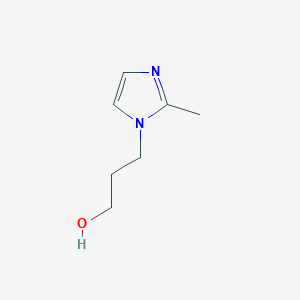
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
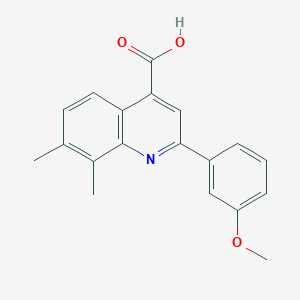
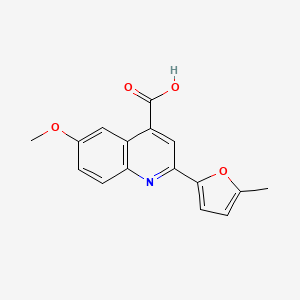
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)

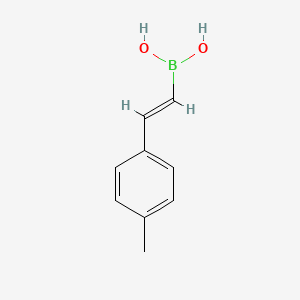

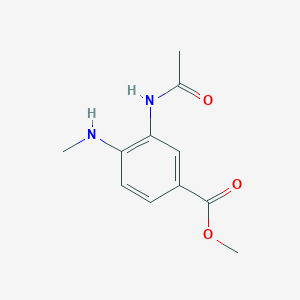
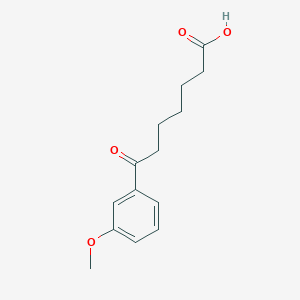

![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)
